

preliminary investigation of Methyl 1,4-oxazepane-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 1,4-oxazepane-2-carboxylate**

Cat. No.: **B1425213**

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An In-depth Technical Guide to **Methyl 1,4-Oxazepane-2-Carboxylate** Hydrochloride: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist Abstract

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its inherent three-dimensional structure and synthetic versatility.^[1] This structural framework is considered a "privileged scaffold" because its conformational flexibility allows it to interact with high affinity and selectivity at a diverse range of biological targets.^[1] This guide provides an in-depth technical overview of a key derivative, **Methyl 1,4-oxazepane-2-carboxylate** hydrochloride (CAS No: 2070896-56-7).^[2] We will explore a robust synthetic pathway, detailed purification protocols, comprehensive analytical characterization, and the compound's stability profile. Furthermore, we will contextualize its importance as a pharmaceutical intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.^{[1][3]}

Core Physicochemical & Structural Properties

Methyl 1,4-oxazepane-2-carboxylate hydrochloride is a white crystalline solid at room temperature, exhibiting solubility in polar solvents such as water and methanol.^[2] Its

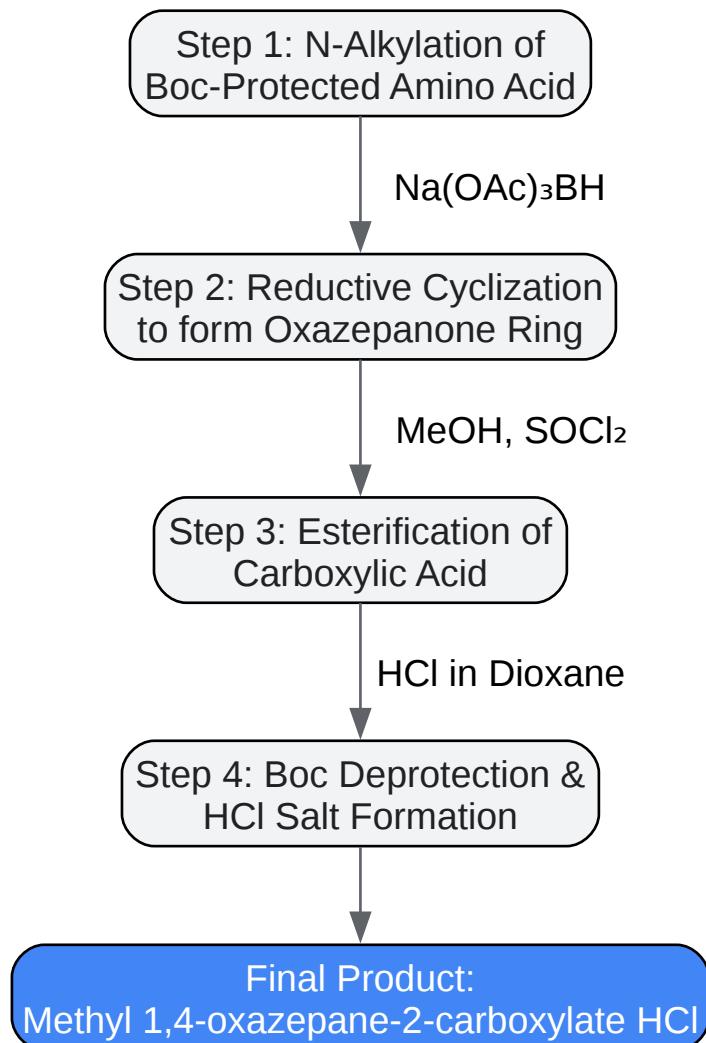
classification as a heterocyclic compound, carboxylate, and pharmaceutical intermediate underscores its role in synthetic and medicinal chemistry.[\[2\]](#)

Property	Value	Source
CAS Number	2070896-56-7	[2]
Molecular Formula	C ₇ H ₁₄ ClNO ₃	[2]
Molecular Weight	195.64 g/mol	[2]
IUPAC Name	methyl 1,4-oxazepane-2-carboxylate;hydrochloride	[2]
Canonical SMILES	COC(=O)C1CNCCCO1.Cl	[2]
InChI Key	PGHHLDJHDDIJSUA- UHFFFAOYSA-N	[2]
Appearance	White crystalline solid	[2]
Solubility	Soluble in polar solvents (water, methanol)	[2]

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of **Methyl 1,4-oxazepane-2-carboxylate** hydrochloride is a multi-step process that requires careful control of protecting groups and reaction conditions to achieve high purity and yield. The pathway described below is a logical amalgamation of standard organic chemistry techniques applied to heterocyclic systems, starting from a protected amino acid precursor.

Diagram of the Synthetic Workflow



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Caption: A four-step synthetic route to the target compound.

Step-by-Step Synthesis Protocol

Rationale: This pathway is designed for efficiency and control. We begin with a commercially available, Boc-protected amino acid derivative to ensure stereochemical integrity (if starting with a chiral precursor) and prevent unwanted side reactions at the nitrogen atom. Reductive cyclization is a reliable method for forming the seven-membered ring. Subsequent esterification followed by a final deprotection and salt formation step yields the desired product in a stable, crystalline form.

Protocol:

- Step 1: Synthesis of Boc-Protected Precursor:
 - Reaction: N-alkylation of a suitable Boc-protected amino acid derivative (e.g., N-Boc-2-amino-4-pentenoic acid) with an appropriate halo-alcohol, followed by oxidative cleavage of the terminal alkene to yield a protected amino aldehyde.
 - Justification: This creates the linear carbon backbone with the necessary oxygen and protected nitrogen atoms in the correct positions for subsequent cyclization.
- Step 2: Reductive Cyclization to form the 1,4-Oxazepane Ring:
 - Procedure: Dissolve the amino aldehyde precursor from Step 1 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
 - Causality: The intramolecular reductive amination is a highly effective method for forming the heterocyclic ring. $\text{NaBH}(\text{OAc})_3$ is chosen because it is less reactive than agents like NaBH_4 , reducing the risk of over-reduction of other functional groups and providing better control over the cyclization process. The reaction progress is monitored by Thin Layer Chromatography (TLC).^[2]
- Step 3: Methyl Esterification:
 - Procedure: To the crude cyclized product (a carboxylic acid) from Step 2, add anhydrous methanol. Cool the mixture to 0°C and slowly add thionyl chloride (SOCl_2). Reflux the mixture for 4-6 hours. Remove the solvent under reduced pressure.
 - Causality: Fischer esterification under acidic conditions is a classic and cost-effective method for converting a carboxylic acid to a methyl ester. Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the reaction while also acting as a dehydrating agent, driving the equilibrium towards the product.
- Step 4: N-Boc Deprotection and Hydrochloride Salt Formation:
 - Procedure: Dissolve the Boc-protected methyl ester from Step 3 in a minimal amount of a solvent like ethyl acetate or diethyl ether. Add a solution of 4M HCl in 1,4-dioxane

dropwise at 0°C. Stir for 1-2 hours.

- Causality: The tert-butoxycarbonyl (Boc) group is highly labile under acidic conditions.[\[4\]](#) Using a pre-prepared solution of HCl in an anhydrous organic solvent ensures a clean and quantitative deprotection of the amine. The hydrochloride salt of the resulting free amine typically has lower solubility in non-polar organic solvents, causing it to precipitate out of the solution as a crystalline solid, which aids in its isolation.[\[4\]](#)[\[5\]](#)

Purification and Validation

Achieving high purity is critical for a pharmaceutical intermediate. The chosen protocol must be self-validating, meaning the final product's analytical data should unambiguously confirm its identity and purity. Recrystallization is the preferred method for purifying the final hydrochloride salt.

Purification Protocol

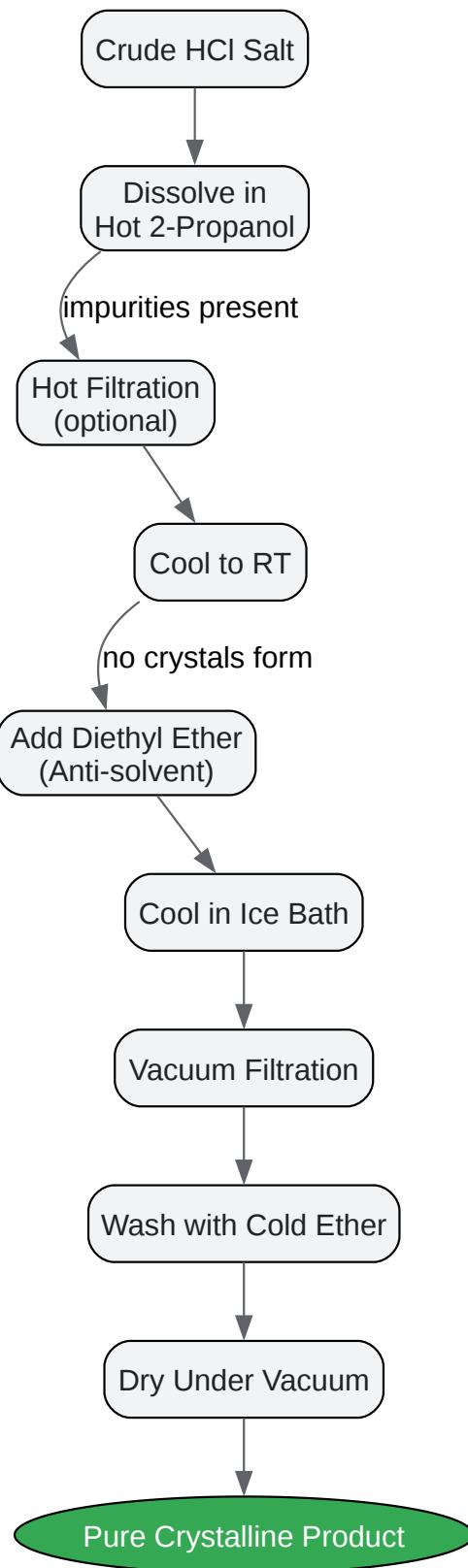
Rationale: The choice of solvent is paramount for successful recrystallization. An ideal system involves a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. For amine hydrochlorides, which are often highly polar, alcohols like 2-propanol (isopropanol) are effective. A less polar "anti-solvent" like diethyl ether can be added to induce precipitation.[\[5\]](#)

Procedure:

- Transfer the crude solid product from the final synthesis step into a clean Erlenmeyer flask.
- Add a minimal amount of hot 2-propanol to dissolve the solid completely.
- If any insoluble impurities remain, perform a hot filtration.
- Allow the solution to cool slowly to room temperature. If crystals do not form, proceed to the next step.
- Slowly add diethyl ether to the 2-propanol solution until it becomes slightly turbid.
- Cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

- Collect the white crystalline solid by vacuum filtration, washing with a small amount of cold diethyl ether to remove any residual soluble impurities.
- Dry the purified crystals under vacuum at 40-50°C.

Diagram of the Purification Workflow



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Caption: A standard recrystallization process for the final product.

Analytical Characterization

A suite of analytical techniques is required to confirm the structure and purity of the synthesized compound.

Technique	Expected Result / Purpose
¹ H NMR	Confirmation of proton environment. Expect signals for the methyl ester protons (~3.7 ppm), and distinct multiplets for the methylene protons on the oxazepane ring. The N-H proton may appear as a broad singlet.
¹³ C NMR	Confirmation of the carbon skeleton. Expect a signal for the carbonyl carbon of the ester (~170 ppm), the methoxy carbon (~52 ppm), and several signals in the aliphatic region for the ring carbons.
LC-MS	Purity assessment and mass confirmation. A single sharp peak on the liquid chromatogram indicates high purity. The mass spectrum should show the molecular ion peak corresponding to the free base ($m/z = 160.09$) under ESI+ conditions.[2][6]
FT-IR	Functional group identification. Expect characteristic peaks for the C=O stretch of the ester (~1740 cm^{-1}), N-H stretches (broad, ~2400-3000 cm^{-1} for the ammonium salt), and C-O stretches.
Elemental Analysis	Confirmation of elemental composition (C, H, N, Cl) to verify the empirical formula of the hydrochloride salt.

Stability Assessment

Understanding the stability of an intermediate is crucial for defining storage conditions and shelf-life. As a cyclic amine hydrochloride containing an ester functional group, the primary degradation pathway to investigate is hydrolysis.[7][8]

Stability Testing Protocol

Rationale: This protocol is designed to assess hydrolytic stability under accelerated acidic and basic conditions, as well as thermal stability, following general pharmaceutical stability testing guidelines.[9][10]

- **Solution Preparation:** Prepare stock solutions of the compound in buffered aqueous solutions at pH 2, pH 7 (neutral), and pH 9.
- **Storage Conditions:** Aliquot the solutions into sealed vials and store them under two conditions:
 - Accelerated: 40°C / 75% Relative Humidity (RH).
 - Long-Term: 25°C / 60% Relative Humidity.[9]
- **Time Points:** Withdraw samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, 8, and 12 weeks).
- **Analysis:** Analyze each sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Quantify the parent compound's peak area and monitor for the appearance of new peaks, which would indicate degradation products.
- **Data Evaluation:** Plot the percentage of the remaining parent compound against time for each pH and temperature condition. Rapid degradation would be expected at pH extremes due to acid- or base-catalyzed ester hydrolysis. Cyclic amines are generally stable but can be susceptible to degradation in strongly acidic media.[7][8]

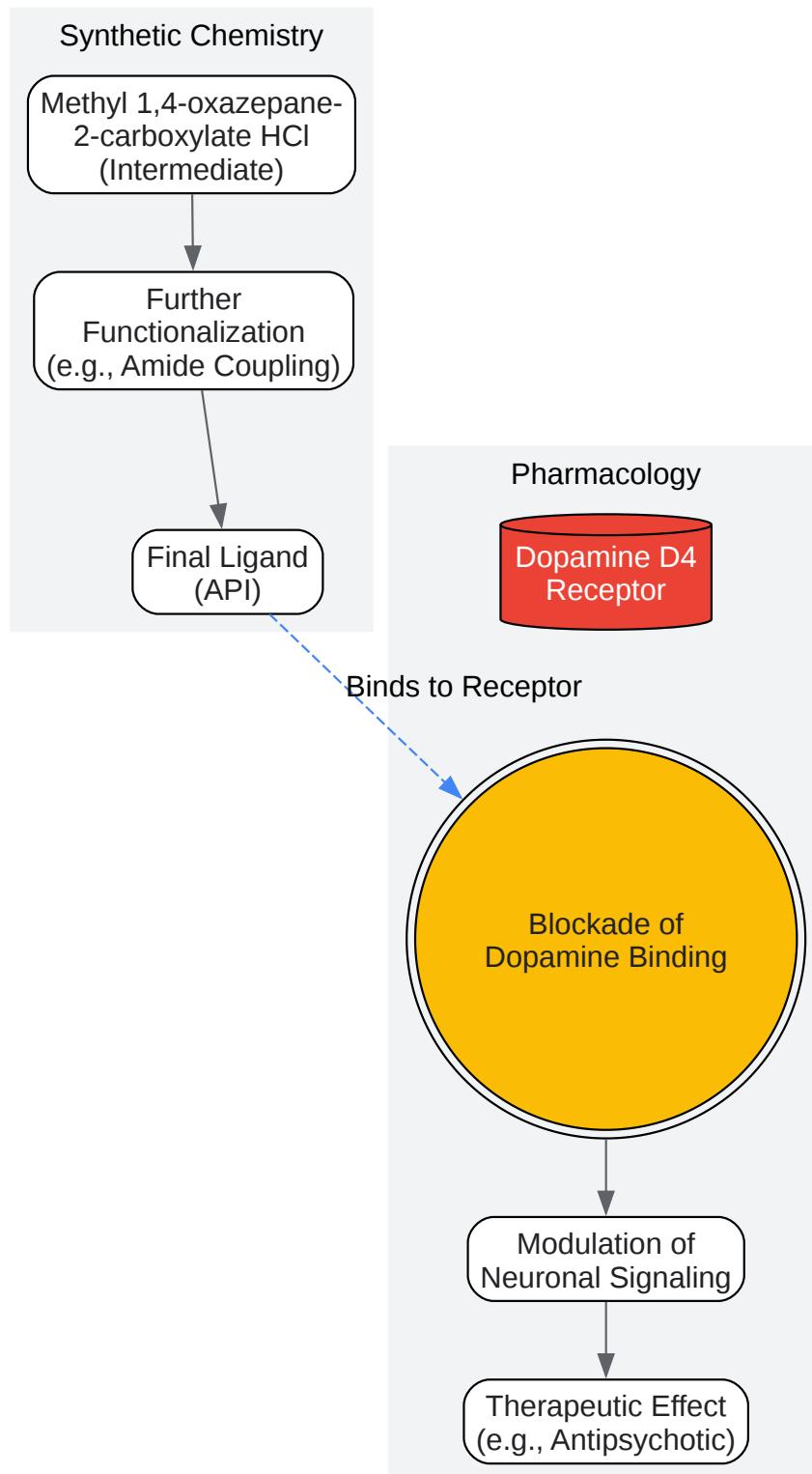
Applications in Drug Discovery

Methyl 1,4-oxazepane-2-carboxylate hydrochloride is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block for more complex molecules. The 1,4-oxazepane core is a key pharmacophore in ligands targeting CNS receptors.

- Dopamine D4 Receptor Ligands: The dopamine D4 receptor is a significant target for developing atypical antipsychotics to treat schizophrenia.[3] The 1,4-oxazepane scaffold allows for the precise spatial arrangement of functional groups necessary for potent and selective antagonism of the D4 receptor, potentially offering improved side-effect profiles compared to existing drugs.[1][11]
- Monoamine Reuptake Inhibitors: Compounds that inhibit the reuptake of serotonin, norepinephrine, and dopamine are effective treatments for depression and anxiety.[12] The 1,4-oxazepane structure can be elaborated to create potent triple reuptake inhibitors.[12]
- Antimicrobial Agents: Derivatives of this scaffold have also been investigated for their potential antibacterial properties against various pathogens.[2]

Diagram of Potential Biological Target Interaction

Hypothetical Role in CNS Drug Development

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Caption: From chemical intermediate to a potential therapeutic agent.

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- To cite this document: BenchChem. [preliminary investigation of Methyl 1,4-oxazepane-2-carboxylate hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1425213#preliminary-investigation-of-methyl-1-4-oxazepane-2-carboxylate-hydrochloride>

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